3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine
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Overview
Description
3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine is a compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, agriculture, and materials science. This particular compound is characterized by the presence of bromine atoms at the 3 and 7 positions and an octylphenyl group at the 10 position of the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a brominated phenothiazine derivative with an octylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine derivatives with hydrogen or other substituents in place of bromine.
Substitution: Phenothiazine derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use as antipsychotic and antiemetic agents.
Industry: The compound is used in the development of materials for electronic devices, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine depends on its specific application. In biological systems, phenothiazine derivatives typically interact with cellular receptors or enzymes, modulating their activity. For example, in antipsychotic applications, phenothiazines act as dopamine receptor antagonists, reducing the effects of dopamine in the brain.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with a simpler structure.
Chlorpromazine: A well-known antipsychotic drug with a similar core structure.
Thioridazine: Another antipsychotic with structural similarities.
Uniqueness
3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine is unique due to the presence of bromine atoms and the octylphenyl group, which can influence its chemical reactivity and physical properties. These modifications can enhance its solubility, stability, and interaction with biological targets compared to simpler phenothiazine derivatives.
Properties
IUPAC Name |
3,7-dibromo-10-(4-octylphenyl)phenothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Br2NS/c1-2-3-4-5-6-7-8-19-9-13-22(14-10-19)29-23-15-11-20(27)17-25(23)30-26-18-21(28)12-16-24(26)29/h9-18H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXWSDBRPSSLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)SC4=C2C=CC(=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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